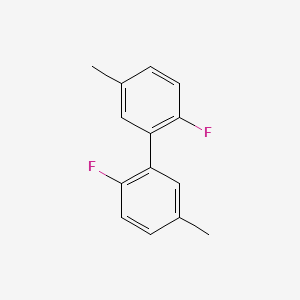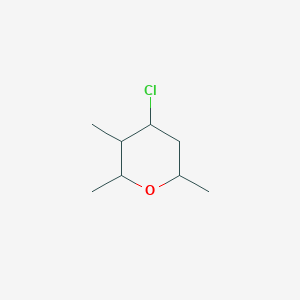
4-Chloro-2,3,6-trimethyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3,6-trimethyloxane is an organic compound that belongs to the class of oxanes, which are cyclic ethers. This compound is characterized by the presence of a chlorine atom and three methyl groups attached to the oxane ring. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,6-trimethyloxane can be achieved through several methods. One common approach involves the chlorination of 2,3,6-trimethyloxane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Another method involves the use of phosphorus oxychloride as a chlorinating agent. In this process, 2,3,6-trimethyloxane is treated with phosphorus oxychloride under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,3,6-trimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium tert-butoxide in tert-butanol, and primary or secondary amines in aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of various substituted oxanes depending on the nucleophile used.
Oxidation: Formation of oxane oxides or other oxygenated derivatives.
Reduction: Formation of dechlorinated oxanes or other reduced products.
Aplicaciones Científicas De Investigación
4-Chloro-2,3,6-trimethyloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules. It is used in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of medicinal compounds and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,3,6-trimethyloxane involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence the compound’s reactivity and binding affinity. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s structure allows it to participate in various chemical pathways, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
4-Chloro-2,3,6-trimethyloxane can be compared with other similar compounds, such as:
2-Chloro-3,6-dimethyloxane: Lacks one methyl group compared to this compound, resulting in different reactivity and properties.
4-Bromo-2,3,6-trimethyloxane: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior and reactivity.
2,3,6-Trimethyloxane: The parent compound without any halogen substitution, exhibiting different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
88536-78-1 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
4-chloro-2,3,6-trimethyloxane |
InChI |
InChI=1S/C8H15ClO/c1-5-4-8(9)6(2)7(3)10-5/h5-8H,4H2,1-3H3 |
Clave InChI |
WEZZPRZWFSGPJU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C(O1)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)
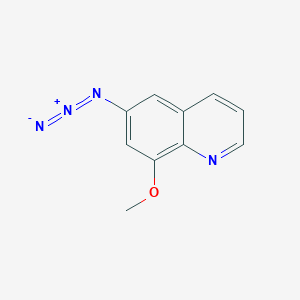
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
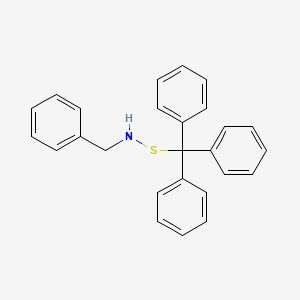
![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
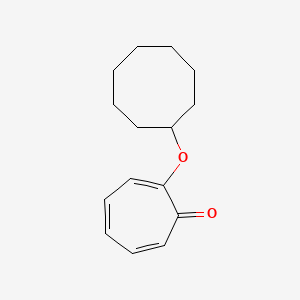
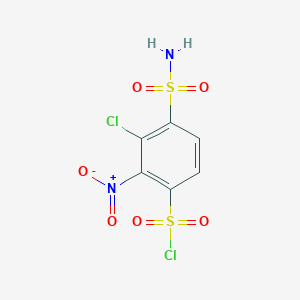

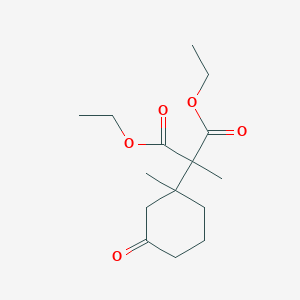

![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

